2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol
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Overview
Description
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol is a complex organic compound that features a cyclobutanol core substituted with a triazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazolopyrazine moiety, followed by its attachment to a cyclobutanol derivative through nucleophilic substitution or condensation reactions. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method is eco-friendly and can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under mild conditions.
Reduction: The triazolopyrazine moiety can be reduced to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyrazine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the triazolopyrazine moiety results in an amine derivative .
Scientific Research Applications
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its triazolopyrazine moiety.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol involves its interaction with biological macromolecules. The triazolopyrazine moiety can intercalate into DNA, disrupting replication and transcription processes. This compound may also inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar biological activities but different core structures.
Uniqueness
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol is unique due to its cyclobutanol core, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and inhibit enzymes makes it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
2,2-dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-11(2)7(5-8(11)17)14-9-10-15-13-6-16(10)4-3-12-9/h3-4,6-8,17H,5H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJKPXUEPBOZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC2=NC=CN3C2=NN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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